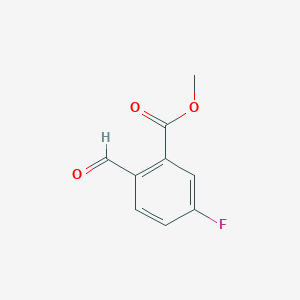

Methyl 5-fluoro-2-formylbenzoate

Descripción

Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4) is an organofluorine compound with the molecular formula C₉H₇FO₃ and a molecular weight of 182.15 g/mol. Its IUPAC name reflects the substitution pattern: a fluorine atom at the 5-position and a formyl group (-CHO) at the 2-position of the benzoate ester . The compound is used in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals.

Key properties include:

Propiedades

IUPAC Name |

methyl 5-fluoro-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWXXLYOYCZGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-fluoro-2-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-fluoro-2-carboxybenzoic acid.

Reduction: 5-fluoro-2-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 5-fluoro-2-formylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of methyl 5-fluoro-2-formylbenzoate depends on its specific application. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy and reduced side effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorinated Analogues

Methyl 2-Fluoro-4-Formylbenzoate (CAS 85070-58-2)

- Similarity : 0.96 (structural similarity score) .

- Key Differences :

- Fluorine at the 2-position vs. 5-position in the target compound.

- Formyl group at the 4-position vs. 2-position.

- Implications :

- Positional differences alter electronic effects. The meta-substitution in the target compound may enhance steric hindrance compared to para-substitution in this analogue.

Methyl 2-Fluoro-3-Methylbenzoate (CAS 586374-04-1)

Functional Group Variants

Methyl 5-Fluoro-2-(Methylamino)Benzoate (CAS 924668-99-5)

- Similarity : 0.87 .

- Key Differences: Substitution of the formyl group with a methylamino (-NHCH₃) moiety.

- Implications: Increased basicity due to the amino group, altering solubility in polar solvents. Potential for hydrogen bonding, unlike the formyl group’s carbonyl interactions.

Metsulfuron Methyl Ester (CAS not specified)

- Structure : Contains a sulfonylurea group instead of formyl .

- Applications : Used as a herbicide, unlike the target compound’s role as a synthetic intermediate.

- Implications :

- The sulfonylurea group confers herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the formyl-substituted target compound.

Physical and Chemical Properties Comparison

Research and Application Insights

- Synthetic Utility : The formyl group in this compound enables participation in Schiff base formation, a reaction critical in drug design (e.g., benzimidazole synthesis as in ).

- Environmental Impact: The fluorine atom increases stability against metabolic degradation compared to non-fluorinated analogues, but H335 highlights its environmental toxicity .

- Comparison with Non-Fluorinated Esters: Methyl Salicylate (from Table 3 in ): Lacks fluorine and formyl groups, resulting in lower polarity and distinct applications (e.g., fragrance vs. synthetic intermediate).

Actividad Biológica

Methyl 5-fluoro-2-formylbenzoate is a chemical compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₇F O₃

CAS Number: 1194374-71-4

Structure: The compound features a formyl group (-CHO) and a fluorine atom at the 5-position of the benzoate ring, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for molecular targets, which can lead to improved therapeutic efficacy.

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, potentially modulating biochemical pathways relevant to disease processes.

- Receptor Interaction: Its structural characteristics may facilitate interactions with various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Properties: Derivatives of this compound have been studied for their potential antimicrobial effects, suggesting applications in treating infections.

- Anticancer Potential: Preliminary studies have indicated that compounds related to this compound may possess cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Studies and Experimental Data

- Anticancer Activity:

| Compound | Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|---|

| Compound 3e | MCF-7 | 10 | Higher than cisplatin |

| Compound 4a | A549 | 15 | Comparable to standard treatments |

- Antimicrobial Evaluation:

- Derivatives were screened for antimicrobial activity against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development into antimicrobial agents.

Synthesis and Derivatives

This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized through various chemical reactions:

- Oxidation: Converts the formyl group into carboxylic acid.

- Reduction: Reduces the formyl group to a hydroxymethyl group.

- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles, leading to a variety of functionalized compounds.

These derivatives often exhibit enhanced biological activities compared to the parent compound, making them valuable in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.